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molecular formula C9H9ClO2 B1604069 Methyl 2-chloro-4-methylbenzoate CAS No. 195318-63-9

Methyl 2-chloro-4-methylbenzoate

Cat. No. B1604069
M. Wt: 184.62 g/mol
InChI Key: PJZFAIKANVMKKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07183320B2

Procedure details

To 4-bromo-3-chlorotoluene (4.97 g, 24.2 mmol) in DMF (25 mL) is added Pd(OAc)2 (0.54 g, 2.42 mmol), 1,3-bis(diphenylphosphino)propane (0.998 g, 2.42 mmol), triethylamine (12.5 mL) and methanol (12.5 mL). The reaction vessel is evacuated and purged three times with carbon monoxide gas. A balloon filled with carbon monoxide gas is used to maintain the carbon monoxide atmosphere. The reaction mixture is heated at 80° C. for 8 hr. After cooling H2O (50 mL) is added. The mixture is extracted with hexanes (2×50 mL). The combined organic layers are dried over Na2SO4, filtered, concentrated and chromatographed with 0–3% EtOAc in hexanes. 1.24 g (28%) of methyl 2-chloro-4-methylbenzoate is isolated as a colorless oil. EIMS m/e 184 (M+; 35Cl) and 186 (M+; 37Cl).
Quantity
4.97 g
Type
reactant
Reaction Step One
Quantity
0.998 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0.54 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[Cl:9].C1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(N(CC)CC)C.[CH3:46][OH:47].CN([CH:51]=[O:52])C>CC([O-])=O.CC([O-])=O.[Pd+2]>[Cl:9][C:3]1[CH:4]=[C:5]([CH3:8])[CH:6]=[CH:7][C:2]=1[C:46]([O:52][CH3:51])=[O:47] |f:5.6.7|

Inputs

Step One
Name
Quantity
4.97 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C)Cl
Name
Quantity
0.998 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
12.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
12.5 mL
Type
reactant
Smiles
CO
Name
Quantity
25 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
0.54 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel is evacuated
CUSTOM
Type
CUSTOM
Details
purged three times with carbon monoxide gas
ADDITION
Type
ADDITION
Details
A balloon filled with carbon monoxide gas
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the carbon monoxide atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
After cooling H2O (50 mL)
ADDITION
Type
ADDITION
Details
is added
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with hexanes (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed with 0–3% EtOAc in hexanes

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)OC)C=CC(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.24 g
YIELD: PERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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